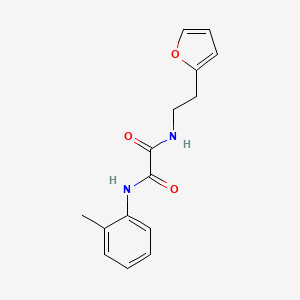
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis and Catalytic Activity
Sustainable Synthesis of Furan Derivatives : Research has demonstrated a sustainable approach toward the synthesis of 2,3-disubstituted furan using diethylene glycol, serving as an ethyne equivalent. This method highlights the use of environmentally friendly reagents and clean waste products (H2O and alcohol) in the synthesis process, showing potential for green chemistry applications (Jin‐Tao Yu et al., 2015).
Catalytic Activity in Coupling Reactions : A study has identified N,N'-Bis(furan-2-ylmethyl)oxalamide as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, offering a promising approach for pharmaceutical synthesis (Subhajit Bhunia et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitor from Biomass Platform Molecules : A novel corrosion inhibitor synthesized from biomass platform molecules demonstrated over 90% inhibition efficiency for carbon steel in acidic media. This study emphasizes the potential of biobased compounds in corrosion protection, supporting the concept of green chemistry and sustainability (Zhanpu Chen et al., 2021).
Synthesis and Chemical Reactivity
- Novel Synthetic Approaches : Innovative synthetic methodologies have been developed for the construction of complex molecules involving furan derivatives, demonstrating the versatility of these compounds in organic synthesis. These include asymmetric synthesis of enantiomers, direct oxidative annulation to create polyheterocyclic structures, and catalyst-free photoinduced reactions (A. Demir et al., 2001), (Jin Zhang et al., 2017).
Biobased Polyesters and Photoluminescence
Biobased Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters presents a method for creating novel biobased furan polyesters. This research contributes to the development of sustainable materials with potential applications in various industries (Yi Jiang et al., 2014).
Luminescent MOF for Toxic Anion Detection : A terbium-doped yttrium-based metal-organic framework demonstrates high luminescence and sensitivity for detecting toxic oxoanions in water. This finding highlights the potential of furan derivatives in environmental monitoring and safety applications (D. K. Singha et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as N-[2-(furan-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide, are currently unknown. This compound is structurally related to ethane-1,2-diamine and 2-(p-Tolyl)ethylamine , which suggests it may interact with similar biological targets
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHXFAHLBWSNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

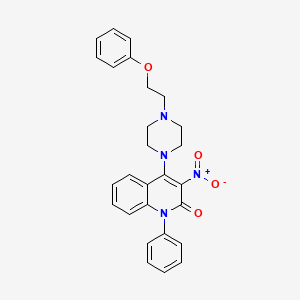
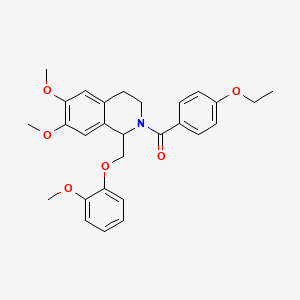
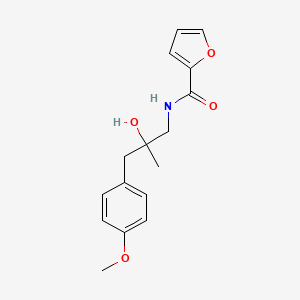
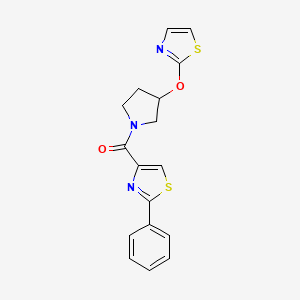
![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)
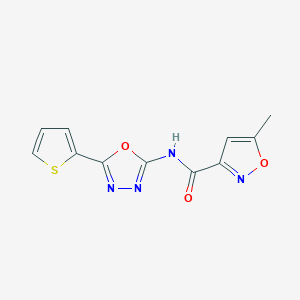
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)
